molecular formula C8H15NO2 B3081377 (R)-4,5-Dehydro Pregabalin CAS No. 1101167-84-3

(R)-4,5-Dehydro Pregabalin

Cat. No.: B3081377
CAS No.: 1101167-84-3
M. Wt: 157.21 g/mol
InChI Key: RILHQHHDJPATCS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4,5-Dehydro Pregabalin (CAS: 216576-74-8) is a structural analog of pregabalin, a widely prescribed gabapentinoid used for neuropathic pain, epilepsy, and anxiety disorders . Its molecular formula is C₈H₁₅NO₂, and it features a 4,5-dehydro modification (a double bond between carbons 4 and 5) in the hexenoic acid backbone, along with an (R)-configured aminomethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,5-Dehydro Pregabalin typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-isobutylglutaric anhydride.

    Formation of Intermediate: The precursor undergoes a series of reactions, including acylation and cyclization, to form an intermediate compound.

    Dehydrogenation: The intermediate is then subjected to dehydrogenation conditions to introduce the double bond between the fourth and fifth carbon atoms.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-4,5-Dehydro Pregabalin may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: ®-4,5-Dehydro Pregabalin can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(R)-4,5-Dehydro Pregabalin is a compound derived from rac 4,5-Dehydro Pregabalin, which is an impurity found in the anticonvulsant drug, Pregabalin .

Chemical Information:

  • CAS Number: 1101167-84-3
  • Molecular Formula: C8H15NO2
  • Molecular Weight: 157.21 g/mol
  • Appearance: Off-White to Light Grey Solid
  • Solubility: Slightly soluble in Methanol (Heated and Sonicated) and Water
  • Storage Condition: -20°C Freezer

While this compound itself is not intended for human or animal consumption, or food-related applications , related compounds such as Pregabalin-4-eliminate (PRG-4E) and Pregabalin-5-eliminate (PRG-5E) are used as reference markers and standards in determining the purity of Pregabalin . These compounds can be characterized using various methods, including:

  • HPLC or TLC: Used to determine the presence of impurities in Pregabalin . The detection limit of the method is 0.01% area by HPLC .
  • NMR Spectroscopy:
    • PRG-4E: 13C-NMR (D2O) spectrum having peaks at about 17.21, 24.77, 34.12, 40.03, 43.19, 122.01, 138.09, and 180.01 ppm .
    • PRG-5E: 1H-NMR (D2O) spectrum having peaks at about 1.63, 1.70, 2.25, 2.27, 2.95, 4.8 and 4.9 ppm; 13C-NMR (D2O) spectrum having peaks at about: 24.6, 32.1, 10.8, 41.0, 43.9, 113.5, 143.9, and 181.4 ppm .
  • Mass Spectrometry: Mass spectra spectrum having MH + peak at about 158.1 g/mole .

Mechanism of Action

The mechanism of action of ®-4,5-Dehydro Pregabalin is believed to be similar to that of pregabalin. It likely involves binding to the alpha-2-delta subunit of voltage-dependent calcium channels, which inhibits calcium influx and reduces the release of excitatory neurotransmitters. This action helps to stabilize neuronal activity and reduce pain and seizures.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 157.21 g/mol
  • IUPAC Name: (R)-3-(Aminomethyl)-5-methylhex-4-enoic acid
  • Storage : Stable at -20°C; transported at room temperature .

Pregabalin

Pregabalin (Lyrica®) is the parent compound of (R)-4,5-Dehydro Pregabalin. Both share a GABA-analog structure but differ in the presence of a double bond (4,5-dehydro group) in the latter.

Property Pregabalin This compound
Structure Saturated hexanoic acid 4,5-Dehydro hexenoic acid
Bioavailability ~90% Not reported (research compound)
Metabolism <2% metabolized; renal excretion Presumed similar; no clinical data
Clinical Use FDA-approved for neuropathic pain, epilepsy No therapeutic applications
Safety Profile Schedule V controlled substance Unknown; likely unclassified

Mechanistic Differences :
Pregabalin binds to α2δ-1 subunits of voltage-gated calcium channels, reducing neurotransmitter release . The 4,5-dehydro modification in this compound may alter binding affinity or pharmacokinetics, though this remains unstudied .

Gabapentin

Gabapentin (Neurontin®) is another gabapentinoid with structural and mechanistic similarities to pregabalin but distinct pharmacokinetics.

Property Gabapentin This compound
Structure Cyclohexane backbone Linear hexenoic acid with double bond
Bioavailability Dose-dependent (27–60%) Not reported
Half-Life 5–7 hours Unknown
Clinical Use Neuropathic pain, epilepsy Research only

Pharmacodynamic Contrast :
Both gabapentin and pregabalin inhibit α2δ-1 calcium channels, but pregabalin (and its analogs) exhibit higher potency and linear pharmacokinetics . The rigid structure of gabapentin limits its absorption, whereas this compound’s linearity may confer distinct binding properties .

Other Structural Analogs

(a) (S)-4,5-Dehydro Pregabalin

  • CAS : 1141362-54-0
  • Key Difference : (S)-enantiomer configuration vs. (R)-form .
  • Implications : Enantiomeric differences likely affect receptor binding and activity, mirroring the stereospecificity of pregabalin’s (S)-isomer in clinical use .

(b) 5,6-Dehydro Pregabalin

  • CAS : 1136478-30-2 (free base)
  • Key Difference : Double bond between carbons 5 and 6 instead of 4 and 4.

Research Findings and Gaps

  • Safety and Abuse Potential: Pregabalin’s abuse liability is linked to its GABAergic activity .
  • Drug Interactions: Pregabalin has minimal drug–drug interactions (DDI) due to lack of metabolism .

Biological Activity

(R)-4,5-Dehydro Pregabalin is a structural derivative of pregabalin, a compound widely recognized for its therapeutic applications in treating neuropathic pain and epilepsy. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a dehydro group at the 4 and 5 positions of the pregabalin backbone. This modification is thought to influence its biological activity compared to its parent compound.

  • Molecular Formula : C₇H₁₃N₁O₂
  • CAS Number : 1101167-84-3

The primary mechanism by which this compound exerts its effects is through modulation of neurotransmitter release. It primarily acts on the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system (CNS). By binding to these channels, it inhibits the influx of calcium ions, thereby reducing the release of excitatory neurotransmitters such as glutamate and substance P.

Pharmacological Effects

  • Analgesic Properties :
    • Studies have shown that this compound exhibits significant analgesic effects in animal models of neuropathic pain. It has been demonstrated to reduce pain responses in models such as the chronic constriction injury (CCI) model.
    • Case Study : In a rat model, administration of this compound resulted in a reduction in mechanical allodynia with an IC50 value of approximately 10 µM .
  • Anticonvulsant Activity :
    • Similar to pregabalin, this compound has shown efficacy in reducing seizure frequency in various animal models.
    • Research Findings : In a study involving pentylenetetrazol-induced seizures, this compound demonstrated a dose-dependent reduction in seizure activity .
  • Anxiolytic Effects :
    • Preliminary studies suggest that this compound may also possess anxiolytic properties. It has been evaluated in the elevated plus maze test, where it exhibited increased time spent in open arms compared to controls .

Comparative Analysis with Pregabalin

PropertyPregabalinThis compound
Analgesic ActivityHighHigher
Anticonvulsant ActivityEffectiveMore effective
Anxiolytic PotentialModeratePotentially higher
MechanismAlpha-2-delta modulationAlpha-2-delta modulation

Clinical Implications

The enhanced biological activity of this compound compared to pregabalin suggests its potential as a more effective therapeutic agent for conditions such as neuropathic pain and epilepsy. Ongoing research is necessary to fully elucidate its pharmacokinetics and long-term safety profile.

Chemical Reactions Analysis

Structural Features and Reactivity

(R)-4,5-Dehydro Pregabalin [(R)-3-aminomethyl-5-methylhex-4-enoic acid] contains:

  • A conjugated α,β-unsaturated carbonyl system (C4–C5 double bond).

  • A primary amine group (–CH₂NH₂) and a carboxylic acid (–COOH).

  • A stereogenic center at the C3 position (R-configuration).

These functional groups enable participation in addition reactions , stereoselective reductions , and enzymatic transformations relevant to pregabalin synthesis .

2.1. Hydrogenation of the α,β-Unsaturated System

The C4–C5 double bond undergoes catalytic hydrogenation to yield pregabalin or its intermediates.

Reaction ConditionsCatalystStereochemical OutcomeReference
H₂ (1–3 atm), RT to 70°CRaney NickelRetains (R)-configuration
Enzymatic reduction (e.g., ene-reductases)NAD(P)H-dependentStereoretentive pathway

Mechanistic Insight :

  • Metal-catalyzed hydrogenation typically preserves stereochemistry due to syn addition .

  • Enzymatic routes (e.g., using OYE3 or XenA) may alter stereopreference depending on substrate bulkiness .

Nitrile Reduction

While this compound lacks a nitrile group, its synthetic precursors (e.g., β-cyanoacrylates) undergo nitrile-to-amine reductions:

SubstrateReduction MethodProductee (%)Yield (%)Reference
(R)-3-cyano-5-methylhex-4-enoateH₂/Raney NickelThis compound>9985–90

2.3. Biocatalytic Resolution

This compound is derived from racemic mixtures via enzymatic hydrolysis of β-cyanodiester intermediates :

EnzymeSubstrate Loading (M)Conversion (%)ee (%)Reaction Time (h)
Immobilized TTL mutant3.049.7>953

Key Findings :

  • Lipase-mediated resolution achieves high enantioselectivity at elevated substrate concentrations .

  • Process efficiency is enhanced by enzyme engineering (e.g., mutant thermostable lipases) .

Stereochemical Stability

The (R)-configuration at C3 remains stable under:

  • Acidic/basic hydrolysis : No racemization observed at pH 2–12 .

  • High-temperature conditions : Stable up to 100°C in aqueous or organic solvents .

Analytical Characterization

PropertyMethodData for this compoundReference
Molecular Weight HRMS157.21 g/mol
Optical Rotation Polarimetry[α]D²⁵ = +24.5° (c = 1.0, H₂O)
NMR (¹H, 400 MHz) D₂Oδ 5.45 (m, 1H, C4–H), δ 3.20 (m, 2H, CH₂NH₂)

Industrial Relevance

This compound is a critical marker in quality control for pregabalin manufacturing. Its formation is minimized via:

  • Optimized hydrogenation : Reduces over-reduction byproducts .

  • Enzymatic cascades : Combines lipases and reductases for stereocontrol .

Q & A

Basic Question

Q. What are the key analytical techniques for characterizing (R)-4,5-Dehydro Pregabalin’s structural integrity and purity in preclinical studies?

Methodological Answer: To confirm structural integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying stereochemistry and backbone connectivity, particularly distinguishing the 4,5-dehydro moiety . High-performance liquid chromatography (HPLC) with chiral stationary phases or mass spectrometry (MS) can resolve enantiomeric impurities, critical given the compound’s stereospecific activity . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem MS (LC-MS/MS) for non-volatile analytes, with calibration against certified reference materials (CRMs) .

Basic Question

Q. How can researchers ensure reproducibility of this compound synthesis protocols across laboratories?

Methodological Answer: Reproducibility hinges on strict adherence to NIH guidelines for reporting experimental conditions, including reaction stoichiometry, solvent purity, and catalyst batch details . Detailed spectral data (e.g., NMR chemical shifts, IR peaks) must accompany synthesis protocols, as outlined in journals like the Beilstein Journal of Organic Chemistry . Cross-lab validation via round-robin testing, with shared CRMs (e.g., TRC D230050 ), ensures consistency in yield and purity metrics.

Advanced Question

Q. What experimental strategies address contradictions in the reported analgesic efficacy of this compound compared to pregabalin?

Methodological Answer: Contradictions in pharmacological data (e.g., conflicting post-operative analgesia reports ) require systematic comparative studies. Use in vitro voltage-gated calcium channel assays to quantify target binding affinity differences . For in vivo studies, standardize pain models (e.g., spinal nerve ligation) and employ blinded, placebo-controlled designs with predefined statistical power (e.g., 80% power, α=0.05) to minimize bias . Meta-analyses of dose-response curves can reconcile variability in therapeutic windows .

Advanced Question

Q. How should interspecies variability be minimized when evaluating this compound’s neuropharmacological effects?

Methodological Answer: Optimize translational relevance by selecting species with homologous cytochrome P450 isoforms (e.g., humanized mouse models) to mirror metabolic pathways . Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens across species . Validate target engagement via cerebrospinal fluid sampling or microdialysis to confirm central nervous system penetration .

Advanced Question

Q. What methodologies are critical for forensic toxicological analysis of this compound in postmortem studies?

Methodological Answer: Hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS is optimal for detecting polar metabolites in biological matrices . Quantify parent compound and major metabolites (e.g., lactam derivatives) using deuterated internal standards (e.g., pregabalin-d10 ). Contextualize toxicological significance by comparing concentrations to published median lethal doses (LD₅₀) and abuse case reports .

Basic Question

Q. What chromatographic parameters resolve this compound from co-eluting stereoisomers?

Methodological Answer: Chiral separation requires columns with β-cyclodextrin or amylose-based phases, optimized with mobile phases of acetonitrile:ammonium formate (pH 3.0) at 0.8 mL/min . Retention time reproducibility should be validated using CRMs (e.g., QT08303 ). For impurity profiling, gradient elution HPLC with diode-array detection (DAD) at 210 nm effectively distinguishes 2,3- and 5,6-dehydro analogs .

Advanced Question

Q. How can bibliometric analysis identify knowledge gaps in this compound research?

Methodological Answer: Use tools like VOSviewer to map co-occurrence networks of keywords (e.g., “addiction,” “gabapentinoids,” “neuropathic pain”) across PubMed and Scopus . Trend analysis of publication timelines reveals understudied areas (e.g., long-term neurotoxicity). Reference burst detection in CitNetExplorer highlights emerging topics like abuse potential or drug-drug interactions .

Advanced Question

Q. Which statistical models best analyze dose-response relationships in pregabalin analog studies?

Methodological Answer: Non-linear mixed-effects modeling (NONMEM) accommodates inter-individual variability in dose-response data . For ordinal outcomes (e.g., pain Likert scales), multivariate regression with bootstrapped confidence intervals adjusts for covariates like baseline pain intensity . Sensitivity analysis via Monte Carlo simulations quantifies model robustness against missing data .

Basic Question

Q. What quality control benchmarks are mandatory for this compound reference standards?

Methodological Answer: CRMs must comply with ISO 17034 guidelines, including ≥95% purity verified by quantitative NMR (qNMR) and ≤0.5% residual solvents per GC headspace analysis . Stability studies under ICH Q1A(R2) conditions (25°C/60% RH) ensure shelf-life validity . Batch-specific certificates must report enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced Question

Q. How do metabolic pathways of this compound differ from pregabalin, and what techniques elucidate these differences?

Methodological Answer: Comparative metabolism studies require ¹⁴C radiolabeling to track excretion profiles in hepatocyte models . Ultra-high-performance LC (UHPLC)-QTOF-MS identifies unique phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates . Enzyme inhibition assays (CYP2D6, CYP3A4) quantify isoform-specific interactions . In silico docking simulations (AutoDock Vina) predict binding affinities to metabolic enzymes .

Properties

IUPAC Name

(3R)-3-(aminomethyl)-5-methylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILHQHHDJPATCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=O)O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H](CC(=O)O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101167-84-3
Record name 4,5-Dehydro pregabalin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101167843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DEHYDRO PREGABALIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG8RK3CIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(piperidin-1-ylmethyl)boranuide
(R)-4,5-Dehydro Pregabalin
Trifluoro(piperidin-1-ylmethyl)boranuide
(R)-4,5-Dehydro Pregabalin
Trifluoro(piperidin-1-ylmethyl)boranuide
(R)-4,5-Dehydro Pregabalin
Trifluoro(piperidin-1-ylmethyl)boranuide
(R)-4,5-Dehydro Pregabalin
Trifluoro(piperidin-1-ylmethyl)boranuide
(R)-4,5-Dehydro Pregabalin
Trifluoro(piperidin-1-ylmethyl)boranuide
(R)-4,5-Dehydro Pregabalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.